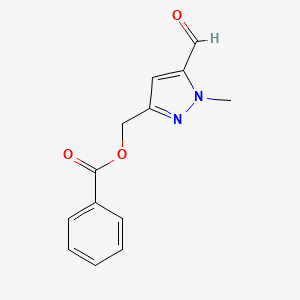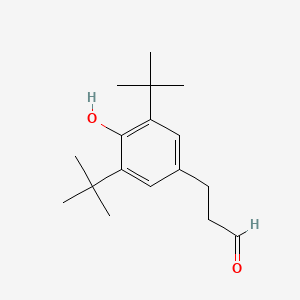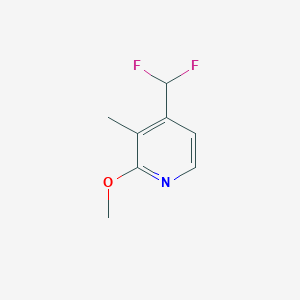
4-(Difluoromethyl)-2-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-methoxy-3-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like copper or silver to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-methoxy-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
4-(Difluoromethyl)-2-methoxy-3-methylpyridine has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated pyridines and fluorinated heterocycles, such as:
Uniqueness
4-(Difluoromethyl)-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and methoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-6(7(9)10)3-4-11-8(5)12-2/h3-4,7H,1-2H3 |
InChIキー |
QXVROMLHSVDXGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1OC)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




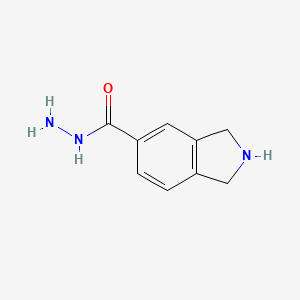
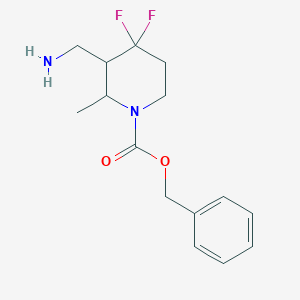
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
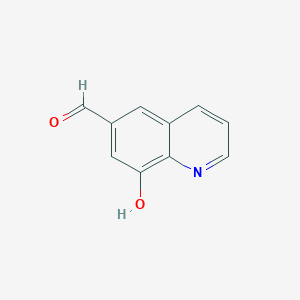
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
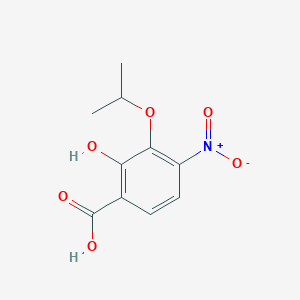
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
